5-Methoxy-2-(oxetan-3-yloxy)aniline

Bioisostere Matched Molecular Pair Amide Replacement

Researchers pursuing kinase inhibitor SAR often encounter irreproducible results when substituting oxetane-containing aniline scaffolds with non-oxetane analogs. 5-Methoxy-2-(oxetan-3-yloxy)aniline directly resolves this through quantifiable physicochemical advantages: • pKa reduction of ~2.6 units vs. unsubstituted anilines, mitigating hERG liability while preserving target engagement • 4-10× aqueous solubility enhancement over non-oxetane aniline scaffolds, reducing DMSO co-solvent artifacts in cellular assays • 2-3× extended microsomal half-life for improved metabolic stability in lead optimization Supplied at ≥98% purity with validated NMR and LC-MS characterization to ensure reproducible SAR generation across discovery programs.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B12072235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(oxetan-3-yloxy)aniline
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC2COC2)N
InChIInChI=1S/C10H13NO3/c1-12-7-2-3-10(9(11)4-7)14-8-5-13-6-8/h2-4,8H,5-6,11H2,1H3
InChIKeyJRQDNNWSVHKTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(oxetan-3-yloxy)aniline Technical Baseline & Identity


5-Methoxy-2-(oxetan-3-yloxy)aniline (CAS No. 1600080-65-6; molecular formula C₁₀H₁₃NO₃; molecular weight 195.22 g/mol) is a substituted aniline derivative incorporating a 5-methoxy group and an oxetan-3-yloxy ether linkage at the 2-position of the aromatic ring . This compound belongs to the class of oxetane-containing aromatic amines, a structural family increasingly utilized in medicinal chemistry as building blocks for kinase inhibitor development and as carbonyl bioisostere replacements [1][2]. The oxetane moiety confers distinct physicochemical properties including enhanced aqueous solubility relative to non-oxetane analogs, attenuated basicity of the adjacent aniline nitrogen, and improved metabolic stability compared to unmodified aniline scaffolds [3].

5-Methoxy-2-(oxetan-3-yloxy)aniline Substitution Risks & Reproducibility


Direct substitution of 5-Methoxy-2-(oxetan-3-yloxy)aniline with structurally similar aniline derivatives—including non-oxetane analogs, positional isomers, or halogen-substituted oxetane anilines—introduces quantifiable deviations in physicochemical and pharmacological parameters that undermine SAR interpretation and lead optimization. The oxetane ring at the 2-position exerts a strong σ-electron-withdrawing effect that attenuates the basicity of the adjacent aniline nitrogen by approximately 2–3 pKa units relative to unsubstituted or alkyl-substituted anilines [1][2]; this pKa shift directly influences solubility, permeability, and off-target hERG binding [3]. Furthermore, the specific 5-methoxy substitution pattern modulates electron density and hydrogen-bonding capacity in ways that positional isomers (e.g., 2-methoxy-4-(oxetan-3-yloxy)aniline or 3-methoxy-4-(oxetan-3-yloxy)aniline) cannot replicate, as these regioisomers exhibit altered conformational preferences and distinct metabolic soft-spot profiles [4]. Replacing the methoxy group with a fluoro substituent—a common medicinal chemistry tactic—yields a compound with increased lipophilicity and reduced hydrogen-bond acceptor count, which may diverge significantly in cellular potency and clearance. The quantitative evidence presented below establishes that 5-Methoxy-2-(oxetan-3-yloxy)aniline occupies a specific property space that generic substitution cannot reliably recapitulate.

5-Methoxy-2-(oxetan-3-yloxy)aniline vs. Structural Comparators


Carbonyl Bioisostere: Oxetane vs. Amide MMP Analysis

A matched molecular pair (MMP) analysis comparing 3-aryl-3-amino-oxetane motifs to corresponding benzamides demonstrates that amino-oxetanes, such as the core scaffold present in 5-Methoxy-2-(oxetan-3-yloxy)aniline, exhibit a measurable reduction in amine basicity relative to benzylamine controls while retaining higher basicity than amide comparators [1]. In head-to-head comparisons, the aryl amino-oxetane motif reduced amine pKaH by approximately 1.5–2.0 units compared to the benzylamine reference, whereas the corresponding amide was essentially non-basic [1]. This intermediate basicity profile offers a distinct advantage: sufficient protonation for solubility and target engagement without excessive basicity that drives hERG liability and phospholipidosis [2][3].

Bioisostere Matched Molecular Pair Amide Replacement Medicinal Chemistry

Amine Basicity Modulation by Oxetane σ-Effect

Introduction of an oxetane ring at the ortho-position relative to an aniline nitrogen—as in 5-Methoxy-2-(oxetan-3-yloxy)aniline—exerts a strong σ-electron-withdrawing inductive effect that significantly attenuates amine basicity [1][2]. In a systematic 'oxetane scan' experiment, placement of the oxetane ring in the ortho-position produced the maximum pKa reduction of approximately 2.6 units compared to the parent aniline lacking the oxetane moiety [1]. A separate lead optimization study demonstrated that oxetane introduction reduced amine pKaH from 7.6 to 5.0, concomitant with a reduction in hERG channel inhibition from IC50 = 8.5 nM to >100 nM [3].

Basicity Modulation pKa Tuning hERG Liability Lead Optimization

Aqueous Solubility: Oxetane vs. Non-Oxetane Anilines

The oxetane ring confers markedly improved aqueous solubility to aromatic amine scaffolds relative to non-oxetane counterparts [1][2]. Comparative analysis of oxetane-containing aniline derivatives versus structurally analogous compounds lacking the oxetane moiety reveals solubility increases ranging from 4-fold to over 10-fold in aqueous buffer systems at physiological pH [1]. The effect is attributed to the oxetane ring's high polarity (comparable to a carbonyl group), its capacity as a hydrogen-bond acceptor, and the disruption of crystal packing lattice energy [3].

Aqueous Solubility Physicochemical Properties Formulation ADME

Regioisomeric Hydrogen-Bonding Comparison

The specific substitution pattern of 5-Methoxy-2-(oxetan-3-yloxy)aniline—with the oxetane ether at the 2-position and the methoxy group at the 5-position—produces a unique hydrogen-bond acceptor (HBA) arrangement distinct from positional isomers such as 3-methoxy-4-(oxetan-3-yloxy)aniline or 4-methoxy-2-(oxetan-3-yloxy)aniline . The oxetane ring oxygen and the methoxy oxygen together contribute four total HBA atoms, with the 2-position oxetane placement positioning the oxetane oxygen at an optimal distance (~3.0–3.5 Å) for hinge-region hydrogen bonding in kinase ATP-binding pockets [1]. Positional isomers exhibit altered HBA geometry that may compromise this interaction, as demonstrated in kinase inhibitor SAR studies where oxetane placement directly correlates with potency shifts exceeding 10-fold [2].

Positional Isomer Hydrogen Bonding Kinase Hinge Binding SAR

Metabolic Stability: Oxetane vs. Unsubstituted Anilines

The oxetane moiety confers enhanced metabolic stability to aniline-containing scaffolds by reducing oxidative metabolism at the aromatic ring and by attenuating N-dealkylation pathways [1][2]. In comparative microsomal stability studies, oxetane-substituted anilines exhibited 2–3-fold longer half-lives (t₁/₂) and correspondingly lower intrinsic clearance (CLint) values compared to unsubstituted aniline controls [2]. The effect is attributed to the electron-withdrawing nature of the oxetane ring, which deactivates the aromatic system toward cytochrome P450-mediated oxidation, combined with the steric shielding provided by the oxetane moiety [3].

Metabolic Stability Microsomal Clearance Oxidative Metabolism ADME

Lipophilicity: Oxetane vs. Halogen-Substituted Anilines

The oxetane ring provides a lipophilicity-lowering effect comparable to a carbonyl group, offering an alternative to halogen substitution for modulating LogP without introducing metabolic or toxicological liabilities associated with halogens [1][2]. In head-to-head comparisons, replacement of a fluorine or chlorine atom with an oxetan-3-yloxy group reduces calculated LogP by approximately 0.5–0.8 log units while maintaining or improving aqueous solubility [1]. 5-Methoxy-2-(oxetan-3-yloxy)aniline exhibits a calculated LogP of 1.055 (TPSA = 53.71 Ų), whereas the corresponding 5-methoxy-2-fluoroaniline analog has an estimated LogP of ~1.8–2.0 [3].

Lipophilicity LogP Permeability Physicochemical Properties

5-Methoxy-2-(oxetan-3-yloxy)aniline Application Scenarios


Kinase Inhibitor Lead Optimization

5-Methoxy-2-(oxetan-3-yloxy)aniline serves as a privileged fragment for kinase inhibitor design, where the oxetane moiety functions as a carbonyl bioisostere capable of engaging the kinase hinge region via hydrogen bonding [1]. The compound's attenuated aniline basicity (pKa reduction of ~2.6 units relative to non-oxetane anilines) mitigates hERG liability while preserving sufficient basicity for target engagement—a balance that unsubstituted anilines and amide bioisosteres cannot achieve [2][3]. The scaffold is particularly suited for ATP-competitive kinase programs where improved solubility (4–10× enhancement) and metabolic stability (2–3× extended microsomal half-life) are critical for progression from hit to lead [4]. Procurement in >95% purity with validated analytical characterization (NMR, LC-MS) is essential for reproducible SAR generation.

Amide Replacement with Oxetane Bioisosteres

In medicinal chemistry campaigns where amide bonds present metabolic instability, poor permeability, or conformational constraints, 5-Methoxy-2-(oxetan-3-yloxy)aniline provides a validated amino-oxetane scaffold for amide replacement [1]. Matched molecular pair analysis confirms that the amino-oxetane motif preserves hydrogen-bonding capacity while reducing susceptibility to amidase-mediated cleavage and improving cell permeability relative to the parent amide [1]. This scaffold is particularly valuable in CNS drug discovery programs where reduced hydrogen-bond donor count (one NH₂ donor vs. amide NH) and lower TPSA (53.71 Ų) may enhance blood–brain barrier penetration [2].

SAR Exploration of Oxetane Chemical Space

The compound enables systematic exploration of oxetane positional effects on physicochemical and pharmacological properties [1][2]. The specific 5-methoxy-2-(oxetan-3-yloxy) substitution pattern offers a distinct property profile—cLogP = 1.055, TPSA = 53.71 Ų, 4 H-bond acceptors—that differs measurably from regioisomers such as 3-methoxy-4-(oxetan-3-yloxy)aniline and 4-methoxy-2-(oxetan-3-yloxy)aniline [3]. Researchers employing parallel synthesis or library approaches can leverage this compound as a comparator to deconvolute the contributions of methoxy placement versus oxetane substitution to overall SAR trends [4].

Solubility-Enhanced Chemical Probes

For chemical biology applications requiring high-concentration dosing in aqueous media (e.g., cell-based phenotypic screening, in vivo target engagement studies), 5-Methoxy-2-(oxetan-3-yloxy)aniline-derived probes benefit from the oxetane-mediated solubility enhancement of 4–10× relative to non-oxetane aniline scaffolds [1][2]. The improved solubility reduces the need for DMSO co-solvent, minimizing solvent-related artifacts in cellular assays and enabling more accurate determination of concentration–response relationships. The scaffold's balanced lipophilicity (cLogP ~1.0) also reduces non-specific protein binding that frequently confounds cellular potency measurements for more lipophilic aniline analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-2-(oxetan-3-yloxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.